

# Application Notes and Protocols for the Reductive Carbonylation of Iridium Salts

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tetrairidium dodecacarbonyl*

Cat. No.: B077418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of iridium carbonyl complexes from common iridium salts via reductive carbonylation. The procedures outlined are essential for generating key precursors and catalysts utilized in a variety of applications, including organic synthesis and catalysis relevant to drug development.

## Introduction

Reductive carbonylation is a fundamental process in organometallic chemistry for the synthesis of metal carbonyl complexes. In the context of iridium chemistry, this process typically involves the reduction of an iridium(III) salt, such as iridium(III) chloride hydrate ( $\text{IrCl}_3 \cdot x\text{H}_2\text{O}$ ), to a lower oxidation state, usually iridium(I), in the presence of carbon monoxide (CO). This results in the formation of stable iridium(I) carbonyl complexes, which are versatile starting materials for the synthesis of a wide range of catalysts and organometallic compounds.

Two primary strategies for the reductive carbonylation of iridium salts are presented:

- A Two-Step Protocol via an Iridium(I) Precursor: This common and reliable method involves the initial reduction of Ir(III) to an Ir(I) intermediate, such as cyclooctadiene iridium(I) chloride dimer, ( $[\text{Ir}(\text{COD})\text{Cl}]_2$ ), followed by the displacement of the cyclooctadiene (COD) ligand with carbon monoxide.

- A One-Pot Synthesis of a Dicarbonyl Iridium(I) Complex: This protocol details the direct synthesis of a stable dicarbonyl iridium(I) complex from iridium(III) chloride hydrate in a single step using a suitable solvent and ligand.

## Data Presentation

The following tables summarize the key quantitative data for the synthesis of representative iridium carbonyl complexes.

Table 1: Summary of Reaction Conditions and Yields for Iridium Carbonyl Synthesis

| Product                                            | Starting Material                    | Reducing Agent/Conditions   | CO Source                   | Solvent                     | Reaction Time | Yield (%)     |
|----------------------------------------------------|--------------------------------------|-----------------------------|-----------------------------|-----------------------------|---------------|---------------|
| [Ir(COD)Cl] <sub>2</sub>                           | IrCl <sub>3</sub> ·xH <sub>2</sub> O | Isopropano I/Water          | N/A                         | Isopropano I/Water          | 19 h          | ~90%[1]       |
| [Ir(CO) <sub>2</sub> (p-toluidine)Cl] <sub>2</sub> | IrCl <sub>3</sub> ·xH <sub>2</sub> O | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | Not specified | Not specified |
| anti-[Ir(CO)HCl{PC(sp <sup>3</sup> )P}]            | IrCl <sub>3</sub> ·xH <sub>2</sub> O | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | 24 h          | 54%[2]        |

Table 2: Spectroscopic Data for Key Iridium Complexes

| Complex                                 | IR $\nu$ (CO) (cm <sup>-1</sup> ) | <sup>1</sup> H NMR ( $\delta$ , ppm) | <sup>31</sup> P{ <sup>1</sup> H} NMR ( $\delta$ , ppm) |
|-----------------------------------------|-----------------------------------|--------------------------------------|--------------------------------------------------------|
| anti-[Ir(CO)HCl{PC(sp <sup>3</sup> )P}] | 1989[2]                           | 18.7 (t, JPH = 13.0 Hz, Ir-H)[2]     | 56.4 (d, JPH = 13.0 Hz)[2]                             |
| [Ir(CO) <sub>2</sub> (p-toluidine)Cl]   | Not specified                     | Not specified                        | Not applicable                                         |

## Experimental Protocols

### Protocol 1: Two-Step Synthesis of Iridium(I) Carbonyl Complexes via $[\text{Ir}(\text{COD})\text{Cl}]_2$

This protocol first describes the synthesis of the common iridium(I) precursor, cyclooctadiene iridium(I) chloride dimer, ( $[\text{Ir}(\text{COD})\text{Cl}]_2$ ), from iridium(III) chloride hydrate. This dimer is then used to prepare a generic iridium(I) dicarbonyl chloride complex.

#### Step 1a: Synthesis of Cyclooctadiene Iridium(I) Chloride Dimer ( $[\text{Ir}(\text{COD})\text{Cl}]_2$ )[\[1\]](#)

##### Materials:

- Iridium(III) chloride hydrate ( $\text{IrCl}_3 \cdot x\text{H}_2\text{O}$ ) or Iridium(IV) chloride hydrate ( $\text{IrCl}_4 \cdot n\text{H}_2\text{O}$ )
- Isopropanol
- 1,5-Cyclooctadiene (COD)
- Distilled water
- Argon or Nitrogen gas for inert atmosphere

##### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 10 g of iridium in the form of  $\text{IrCl}_4 \cdot n\text{H}_2\text{O}$  in 150 ml of distilled water.
- To this solution, add 312 ml of isopropanol and 55 ml of 1,5-cyclooctadiene (COD) portion-wise.
- Heat the reaction mixture to boiling and stir for approximately 19 hours under an inert atmosphere (Argon). A color change from brown to an intense red should be observed.
- Cool the reaction mixture to room temperature. Shiny red crystals of  $[\text{Ir}(\text{COD})\text{Cl}]_2$  will precipitate.
- Filter the precipitated solid and wash with a small amount of cold methanol.

- Dry the product under vacuum. The expected yield is approximately 90%.

Step 1b: Carbonylation of  $[\text{Ir}(\text{COD})\text{Cl}]_2$  to form an Iridium(I) Dicarbonyl Complex

Materials:

- $[\text{Ir}(\text{COD})\text{Cl}]_2$
- Carbon monoxide (CO) gas
- Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

Procedure:

- Dissolve a known amount of  $[\text{Ir}(\text{COD})\text{Cl}]_2$  in an anhydrous, degassed solvent in a Schlenk flask under an inert atmosphere.
- Bubble carbon monoxide gas through the solution for a specified period (e.g., 1-2 hours) at room temperature with stirring. The reaction progress can be monitored by a color change.
- The resulting solution contains the iridium(I) dicarbonyl chloride species, which can be used in situ for further reactions or isolated by removal of the solvent under reduced pressure.

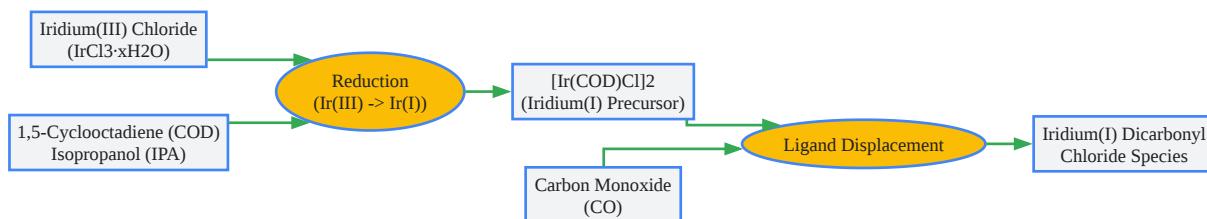
## Protocol 2: One-Pot Synthesis of *cis*-Dicarbonylchloro(*p*-toluidine)iridium(I)

This protocol is based on the procedure described in Inorganic Syntheses, 1974, 15, 82-84. It represents a direct reductive carbonylation of iridium(III) chloride where N,N-dimethylformamide (DMF) serves as both the solvent and the source of carbon monoxide.

Materials:

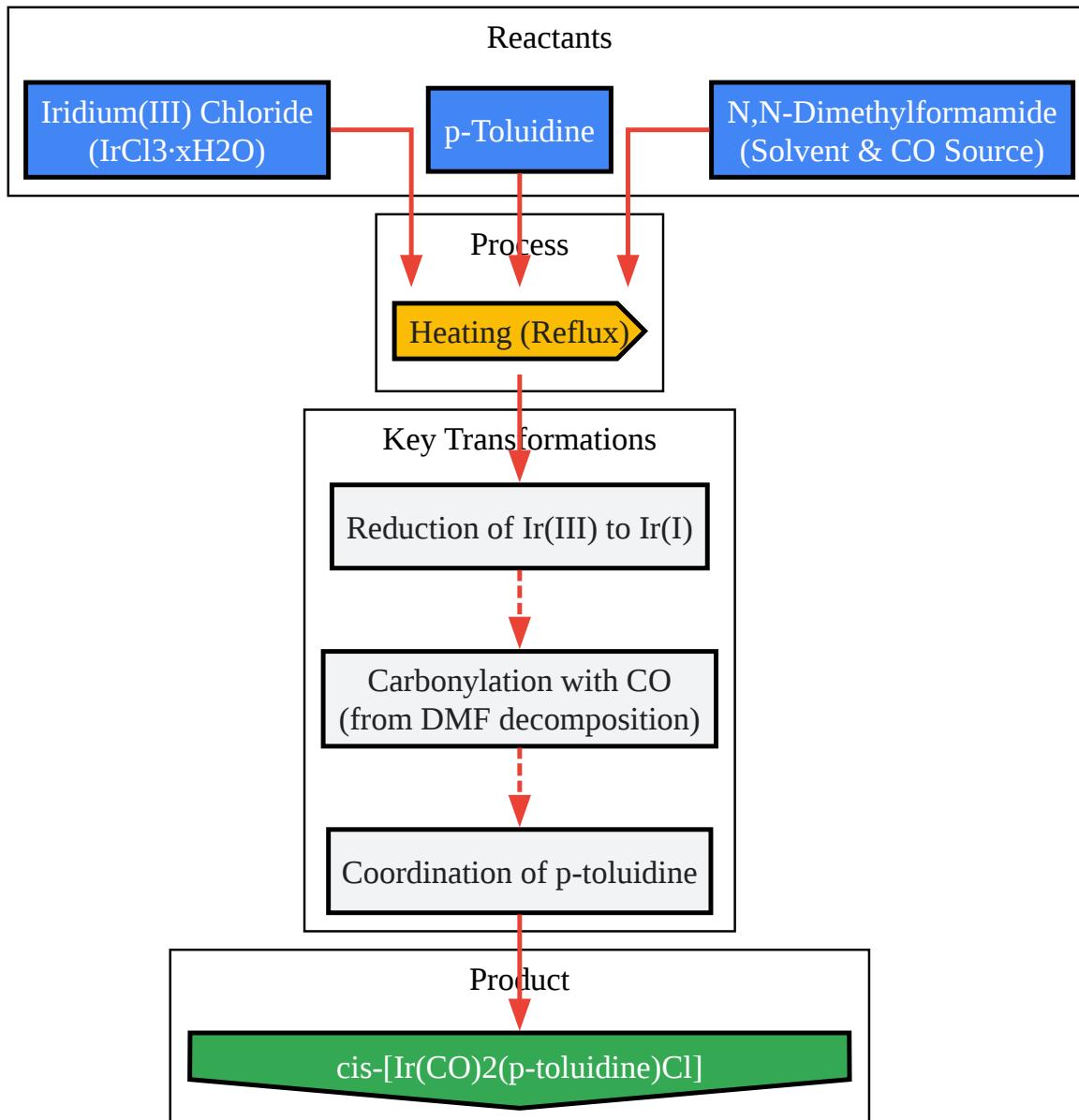
- Iridium(III) chloride hydrate ( $\text{IrCl}_3 \cdot x\text{H}_2\text{O}$ )
- *p*-Toluidine
- N,N-Dimethylformamide (DMF)

- Anhydrous ethanol
- Carbon monoxide (CO) gas (optional, for improved yields)
- Inert atmosphere (Argon or Nitrogen)


**Procedure:**

- A mixture of iridium(III) chloride hydrate and p-toluidine is heated in N,N-dimethylformamide (DMF). The DMF serves as the reducing agent and the source of the carbonyl ligands.
- For improved yields and reaction rates, carbon monoxide gas can be bubbled through the reaction mixture.
- The reaction mixture is typically heated to reflux.
- Upon cooling, the product, *cis*-dicarbonylchloro(*p*-toluidine)iridium(I), precipitates from the solution.
- The product is isolated by filtration, washed with a suitable solvent like ethanol, and dried under vacuum.

Note: The exact stoichiometry, reaction temperature, and time are detailed in the original Inorganic Syntheses publication and should be consulted for precise execution.


## Visualizations

### Logical Workflow for the Two-Step Reductive Carbonylation

[Click to download full resolution via product page](#)

Caption: Workflow for the two-step synthesis of iridium carbonyls.

## Signaling Pathway for the One-Pot Reductive Carbonylation



[Click to download full resolution via product page](#)

Caption: Key steps in the one-pot synthesis of an iridium carbonyl complex.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Convenient Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides with Dual Role of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [pubs.rsc.org](https://pubs.rsc.org) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Reductive Carbonylation of Iridium Salts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077418#protocol-for-reductive-carbonylation-of-iridium-salts>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)